Odorranain-T1
CAS No.:
Cat. No.: VC3670902
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Source and Discovery
The Source Organism: Odorrana grahami
Odorranain-T1 derives from Odorrana grahami (previously classified as Rana grahami), a frog species native to China . This amphibian, commonly known as the Yunnanfu frog or Graham's frog, belongs to the family Ranidae . The genus Odorrana has gained significant attention in the scientific community for the rich diversity of bioactive peptides present in the skin secretions of its member species .
These frogs have evolved to produce a complex mixture of antimicrobial peptides as part of their innate immune defense against the multitude of microorganisms present in their aquatic and terrestrial habitats . The skin of amphibians serves as a crucial barrier against environmental pathogens, and the secretion of AMPs represents an important adaptation for survival in microbe-rich environments .
Discovery and Characterization
Odorranain-T1 was identified through biochemical isolation and characterization of skin secretions from Odorrana grahami . The peptide's name follows the convention used for antimicrobial peptides from this genus, with "Odorranain" referring to the source genus, "T" designating the specific peptide family, and "1" indicating it was the first member of this family to be characterized .
The discovery of Odorranain-T1 is part of a broader effort to catalog and characterize the diverse array of antimicrobial peptides produced by amphibians . Research into amphibian skin secretions has revealed numerous peptide families with varied structures and antimicrobial properties, contributing significantly to our understanding of natural antimicrobial compounds and their potential applications .
Structure and Physicochemical Properties
Sequence and Composition
Odorranain-T1 is a compact peptide composed of 15 amino acid residues with the sequence TSRCYIGYRRKVVCS . This sequence contains a diverse array of amino acids, including polar, nonpolar, charged, and uncharged residues. Notably, the peptide contains two cysteine residues (at positions 4 and 15), which potentially form a disulfide bond, contributing to its structural stability and functional properties .
The peptide is characterized by the presence of several key amino acid types:
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Basic residues: 4 (including arginines and lysine)
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Acidic residues: 0
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Hydrophobic residues: 3
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Absent amino acids: ADEFHLMNPQW
Physicochemical Parameters
Odorranain-T1 possesses several physicochemical properties that contribute to its antimicrobial activity and behavior in biological systems. These parameters, summarized in Table 1, include molecular weight, charge, hydrophobicity, and various indices that help predict its behavior and interactions .
Table 1: Physicochemical Properties of Odorranain-T1
| Property | Value |
|---|---|
| Formula | C76H127N25O21S2 |
| Molecular Mass | 1791.12 Da |
| Isoelectric Point (pI) | 9.84 |
| Net Charge (at pH 7) | +4 |
| Basic Residues | 4 |
| Acidic Residues | 0 |
| Hydrophobic Residues | 3 |
| Boman Index | -43.46 |
| Hydrophobicity | -0.32 |
| Aliphatic Index | 64.67 |
| Half Life (Mammalian) | 7.2 hour |
| Half Life (Yeast) | >20 hour |
| Half Life (E.coli) | >10 hour |
The positive net charge (+4) of Odorranain-T1 is a significant feature that likely facilitates its initial electrostatic interaction with negatively charged bacterial cell membranes . This cationic nature is common among antimicrobial peptides and is considered crucial for their selective targeting of bacterial cells over host cells .
Antimicrobial Activity
Spectrum of Activity
Odorranain-T1 demonstrates a broad spectrum of antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . According to available data, the peptide exhibits moderate antimicrobial activities against various microorganisms tested .
The antimicrobial spectrum of Odorranain-T1 includes:
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Gram-negative bacteria: Escherichia coli
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Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
This broad-spectrum activity is a valuable characteristic that enhances the potential utility of Odorranain-T1 as a template for developing antimicrobial agents that can address infections caused by diverse pathogens .
Minimum Inhibitory Concentrations
The antimicrobial potency of Odorranain-T1 has been quantified through minimum inhibitory concentration (MIC) determinations against various microorganisms. The MIC values, presented in Table 2, provide insight into the relative effectiveness of the peptide against different types of pathogens .
Table 2: Antimicrobial Activity of Odorranain-T1 Against Various Microorganisms
| Microorganism | Classification | MIC (μg/ml) |
|---|---|---|
| Escherichia coli | Gram-negative bacterium | 17.50 |
| Staphylococcus aureus | Gram-positive bacterium | 35.00 |
| Bacillus subtilis | Gram-positive bacterium | 17.50 |
| Candida albicans | Yeast/Fungus | 8.75 |
Interestingly, Odorranain-T1 shows its highest potency against Candida albicans, with a MIC of 8.75 μg/ml, suggesting particularly strong antifungal properties . Against bacterial pathogens, it demonstrates moderate activity, with varying effectiveness between Gram-positive and Gram-negative species . Based on the classification system used in some studies, Odorranain-T1's activity would be considered moderate as its median MIC falls in the range of 4 < median MIC ≤ 16 μg/mL for Candida albicans and low for bacterial targets (16 < median MIC) .
Mechanism of Action
Structural Basis of Activity
The structure of Odorranain-T1, particularly its potential disulfide bond and the resulting configuration, likely plays a crucial role in its antimicrobial function . Many amphibian antimicrobial peptides contain intramolecular disulfide bridges that contribute to their structural stability and functional properties .
For example, another peptide from the same genus, Odorranain-NR, contains an unusual intramolecular disulfide-bridged hexapeptide segment that distinguishes it from related peptide families . While Odorranain-T1 has a different sequence, the presence of cysteine residues suggests that disulfide bonding may similarly contribute to its specific structural and functional characteristics .
The turn structure observed in aqueous solution (28.2%) may also be significant, potentially serving as a precursor to a more defined secondary structure that forms upon interaction with microbial membranes . This conformational flexibility is a common feature among many antimicrobial peptides and can be crucial for their function .
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